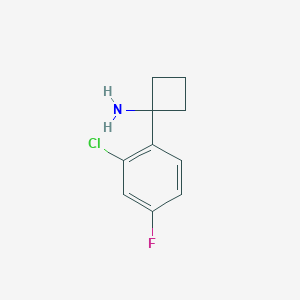![molecular formula C11H13N3O2 B11729972 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729972.png)
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzene derivative containing two hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve the desired product with high purity .
化学反応の分析
Types of Reactions
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives .
科学的研究の応用
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a similar pyrazole ring but with different functional groups.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound has a similar pyrazole structure but with additional phenyl groups.
Uniqueness
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is unique due to the presence of both the pyrazole ring and the benzene ring with hydroxyl groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
4-[[(1-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H13N3O2/c1-14-5-4-11(13-14)12-7-8-2-3-9(15)6-10(8)16/h2-6,15-16H,7H2,1H3,(H,12,13) |
InChIキー |
KVOAVSJNKCUBJG-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)NCC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729891.png)
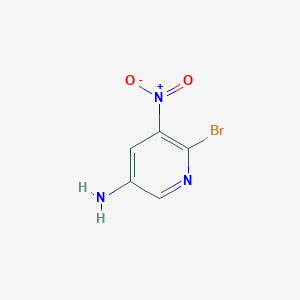
![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729894.png)
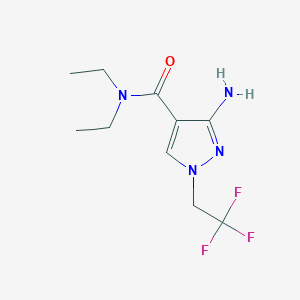
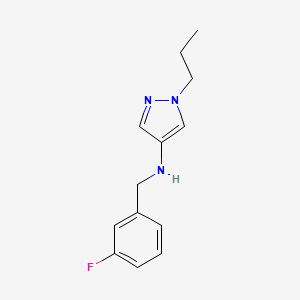
![1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729910.png)
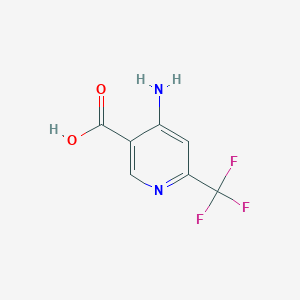
![2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729920.png)
![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11729925.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B11729946.png)
![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729956.png)
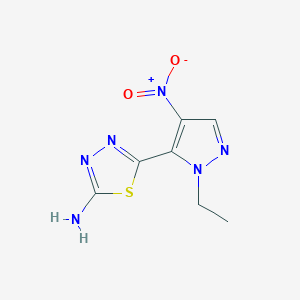
![2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11729977.png)
